molecular formula C7H3F3N2 B1592600 3-(Trifluoromethyl)picolinonitrile CAS No. 406933-21-9

3-(Trifluoromethyl)picolinonitrile

Cat. No.: B1592600
CAS No.: 406933-21-9
M. Wt: 172.11 g/mol
InChI Key: RDEFTHKSTLWCEU-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)picolinonitrile: is an organic compound with the molecular formula C7H3F3N2 . It is a derivative of picolinonitrile, where a trifluoromethyl group is attached to the third position of the pyridine ring. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)picolinonitrile typically involves the introduction of a trifluoromethyl group to the picolinonitrile structure. One common method is the reaction of 3-chloropicolinonitrile with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)picolinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinonitrile derivatives, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

3-(Trifluoromethyl)picolinonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing molecules with enhanced bioavailability and stability.

    Industry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)picolinonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)pyridine-2-carbonitrile
  • 2-Cyano-3-(trifluoromethyl)pyridine
  • 3-(Trifluoromethyl)-2-picolinonitrile

Comparison: 3-(Trifluoromethyl)picolinonitrile is unique due to the position of the trifluoromethyl group on the pyridine ring. This positioning influences its chemical reactivity and biological activity. Compared to similar compounds, it often exhibits higher stability and enhanced biological properties, making it a valuable compound in various applications .

Properties

IUPAC Name

3-(trifluoromethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N2/c8-7(9,10)5-2-1-3-12-6(5)4-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDEFTHKSTLWCEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624735
Record name 3-(Trifluoromethyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406933-21-9
Record name 3-(Trifluoromethyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

DMF (3500 mL), H2O (35 mL), 2-chloro-3-trifluoromethyl-pyridine (250 g; 1.38 mol), Zn(CN)2 (97 g; 0.83 mol), Pd2(dba)3 (19.0 g) and DPPF (22.4 g) are combined in a 22.0 liter flask. The reaction mixture is degassed by bubbling N2 into the reaction mixture over a period of 30 minutes. The reaction mixture is then heated to 120° C. for 4.5 hours, at which time an additional 9.5 g of Pd2(dba)3 and 11.2 g of DPPF is added to the reaction mixture. The reaction mixture is then heated at 120° C. for another 2 hours, and then allowed to cool to room temperature overnight. The resulting dark brown solution is cooled in ice and cold water. A mixture of saturated NH4Cl (1380 mL), 28%NH4OH (345 mL and water (1380 mL) is then added and the mixture is stirred in an ice bath for 1 hour. To this stirred mixture is added 3.0 liters of EtOAc, and the mixture is stirred for 15 minutes. The EtOAc layer is separated from the mixture by suction the extraction is repeated another four times with EtOAc (2×2 liters, 2×1.5 liters). The combined EtOAc extracts are filtered through one inch of celite and dried with Na2SO4 (500 g). The dried extract is filtered and concentrated in vacuum at 40° C. initially to a volume of three liters. The mixture is concentrated at 80° C. under vacuum to afford a dark brown oil, which is distilled under vacuum to give 2-cyano-3-trifluoromethylpyridine.
Name
Quantity
3500 mL
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step One
Name
Zn(CN)2
Quantity
97 g
Type
catalyst
Reaction Step One
Quantity
19 g
Type
catalyst
Reaction Step One
Name
Quantity
22.4 g
Type
catalyst
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Dissolve 2-chloro-3-trifluoromethylpyridine (36.2 g, 0.2 moles) in DMF (350 mL) at room temperature. Add water (3.5 mL) and zinc cyanide (14 g, 0.12 moles) to the reaction mixture and degas with nitrogen for 15 minutes. Add catalyst Pd2(dba)3 (5.5 g, 3 mol %) and ligand DPPF (6.5 g, 6 mol %) to the mixture and then heat at 120° C. with stirring for 1 hour. Cool the reaction mixture in an ice bath and then add saturated ammonium chloride (200 mL), 28% ammonium hydroxide (50 mL) and water (50 mL). Stir the resulting reaction mixture in the ice bath for 1 hour and then dilute it EtOAc (300 mL). Separate the organic layer, extract the aqueous layer with EtOAc (3×300 mL), wash the combined organic layers with brine (2×200 mL) and dry (MgSO4). Filter the dried extract and concentrate under vacuum to afford crude product as dark brown oil. Purify the crude product by vacuum distillation to afford pure product as colorless oil.
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
36.2 g
Type
reactant
Reaction Step Two
Name
Quantity
350 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.5 mL
Type
reactant
Reaction Step Three
Name
zinc cyanide
Quantity
14 g
Type
catalyst
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
reactant
Reaction Step Six
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
5.5 g
Type
catalyst
Reaction Step Eight
Name
Quantity
6.5 g
Type
catalyst
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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